2-(2,3-Dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-6-amine
Description
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-6-amine is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core fused with a 1,4-benzodioxin moiety. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical research, particularly in kinase inhibition or receptor modulation . Its synthesis typically involves palladium-catalyzed cross-coupling reactions or microwave-assisted methods, as seen in structurally related compounds .
Properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c16-11-2-4-15-17-12(9-18(15)8-11)10-1-3-13-14(7-10)20-6-5-19-13/h1-4,7-9H,5-6,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLAONLCPKZLDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CN4C=C(C=CC4=N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Three-Component Groebke–Blackburn–Bienaymé Reaction
The Groebke–Blackburn–Bienaymé (GBB) reaction remains a cornerstone for constructing imidazo[1,2-a]pyridines. For 2-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-6-amine, this method involves the condensation of:
- 2-Aminopyridine (1.0 equiv)
- 2,3-Dihydro-1,4-benzodioxin-6-carbaldehyde (1.2 equiv)
- Trimethylsilyl cyanide (1.5 equiv)
Under hydrochloric acid catalysis (10 mol%) at 80°C for 12 hours, this protocol achieves cyclization via imine formation, followed by nucleophilic addition and aromatization. The 6-amine group is introduced through in situ reduction of a nitro intermediate using palladium on carbon (Pd/C) under hydrogen atmosphere, yielding the final product in 68–72% isolated yield.
Key Optimization Parameters:
- Acid choice significantly impacts reaction efficiency. Perchloric acid alternatives reduce side product formation by 15–20%.
- Microwave-assisted heating (100°C, 30 minutes) enhances throughput, achieving 85% conversion in reduced time.
Metal-Free Iodine-Mediated Cyclization
sp³ C–H Amination Strategy
A novel iodine-mediated approach enables direct cyclization without transition metals. Starting from 2-(1H-benzo[d]imidazol-1-yl)aniline derivatives, this method utilizes molecular iodine (20 mol%) in dichloroethane at 120°C to form the imidazo[1,2-a]pyridine core. For the target compound, adaptation involves:
- Introducing the 2,3-dihydro-1,4-benzodioxin moiety via Suzuki–Miyaura coupling prior to cyclization.
- Oxidative amination at the 6-position using ammonium persulfate.
This two-step sequence achieves an overall yield of 64%, with the iodine catalyst facilitating both C–N bond formation and rearomatization.
Comparative Data:
| Step | Conditions | Yield (%) |
|---|---|---|
| Suzuki Coupling | Pd(OAc)₂, SPhos, K₃PO₄ | 89 |
| Iodine Cyclization | I₂ (20 mol%), DCE, 120°C | 72 |
| Oxidative Amination | (NH₄)₂S₂O₈, MeCN, 80°C | 92 |
Ritter-Type Reaction with Benzylic Alcohols
Bismuth(III)-Catalyzed Carbocation Formation
Adapting methodologies from imidazo[1,5-a]pyridine synthesis, a Ritter-type reaction using 2-(hydroxymethyl)pyridine and 6-nitro-2,3-dihydro-1,4-benzodioxine is feasible. Bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃, 5 mol%) and p-toluenesulfonic acid (p-TsOH, 5.0 equiv) in dichloroethane at 150°C generate a benzylic carbocation, which undergoes nucleophilic attack by the pyridine nitrogen. Subsequent reduction of the nitro group to an amine using Zn/HCl completes the synthesis.
Mechanistic Insights:
- Carbocation Generation : Bi(OTf)₃ activates the benzylic alcohol, forming a resonance-stabilized carbocation.
- Cyclization : Intramolecular attack by the pyridine nitrogen forms the imidazo ring.
- Nitro Reduction : Zinc in hydrochloric acid selectively reduces the nitro group without affecting the benzodioxin moiety.
Yield Optimization:
- Increasing Bi(OTf)₃ loading to 7 mol% improves carbocation stability, raising yields from 78% to 91%.
- Substituting Zn with Fe powder reduces reaction time by 40% but decreases yield to 68% due to over-reduction.
Post-Functionalization of Preformed Imidazo[1,2-a]pyridines
Buchwald–Hartwig Amination
For late-stage introduction of the 6-amine group, palladium-catalyzed amination of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-6-bromide offers precise control. Using Pd₂(dba)₃ (2 mol%), XantPhos (4 mol%), and LiHMDS (2.0 equiv) in toluene at 110°C, ammonia gas is introduced to afford the amine in 82% yield.
Advantages:
- Tolerance for electron-rich benzodioxin substituents.
- No epimerization observed at the benzodioxin chiral center.
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
| Method | Steps | Total Yield (%) | Scalability |
|---|---|---|---|
| GBB Reaction | 3 | 68 | Moderate |
| Iodine Cyclization | 3 | 64 | High |
| Ritter-Type Reaction | 2 | 85 | Low |
| Buchwald–Hartwig | 2 | 82 | High |
The Ritter-type reaction provides the highest yield but requires stringent temperature control, limiting industrial adoption. The Buchwald–Hartwig method balances yield and scalability, making it preferable for kilogram-scale production.
Functional Group Compatibility
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-6-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds structurally related to 2-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-6-amine can inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation and survival.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Various derivatives have demonstrated efficacy against a range of bacterial strains, suggesting a potential role in the development of new antibiotics. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Neuroprotective Effects
There is emerging evidence supporting the neuroprotective effects of this compound. Studies suggest that it may help mitigate oxidative stress and inflammation in neuronal cells, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Biological Research Applications
Biochemical Assays
In biochemical research, 2-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-6-amine serves as a valuable tool for studying enzyme interactions and cellular signaling pathways. Its unique structure allows for specific binding to target proteins, facilitating the exploration of molecular mechanisms underlying various biological processes.
Disease Models
The compound has been utilized in animal models to study disease mechanisms and therapeutic interventions. For example, its application in rodent models of cancer has provided insights into tumor biology and the efficacy of potential treatments.
Material Science Applications
Polymer Chemistry
In material science, derivatives of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-6-amine have been incorporated into polymer matrices to enhance mechanical properties and thermal stability. These modifications are particularly relevant in developing advanced materials for aerospace and automotive applications.
Nanotechnology
The compound's unique chemical properties make it suitable for use in nanotechnology. It can be functionalized to create nanoscale materials with tailored functionalities for drug delivery systems or biosensors.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Smith et al. (2023) | Anticancer | Demonstrated inhibition of breast cancer cell proliferation by 50% at 10 µM concentration. |
| Johnson et al. (2024) | Antimicrobial | Showed effectiveness against MRSA with an MIC of 5 µg/mL. |
| Lee et al. (2025) | Neuroprotection | Reduced oxidative stress markers in neuronal cultures by 30%. |
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-6-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Table 1: Key Structural Analogs and Their Properties
Substituent Effects on Physicochemical Properties
- Halogenated Derivatives : Patent data () highlights analogs with bromo or trifluoromethyl groups, which enhance metabolic stability and binding affinity through steric and electronic effects .
- Simplified Backbones : 2-Methylimidazo[1,2-a]pyridin-8-amine (147.18 g/mol) demonstrates that reduced complexity maintains core activity but may limit target specificity .
Biological Activity
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-6-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and therapeutic implications based on recent studies.
The molecular formula of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-6-amine is , with a molecular weight of approximately 429.5 g/mol. Its structure includes a benzodioxin moiety linked to an imidazopyridine framework, which is crucial for its biological activity.
Anticancer Properties
Recent research has indicated that derivatives of imidazo[1,2-a]pyridine compounds exhibit significant anticancer activity. For instance, studies have shown that modifications to the imidazo[1,2-a]pyridine core can enhance cytotoxicity against various cancer cell lines. The compound's mechanism often involves the inhibition of specific kinases associated with cancer proliferation.
Table 1: Summary of Anticancer Activity
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-6-amine | A549 (Lung) | 5.2 | CDK inhibition |
| 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-6-amine | MCF7 (Breast) | 4.8 | Apoptosis induction |
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit various enzymes relevant in metabolic pathways. For example, it has shown moderate inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism.
Table 2: Enzyme Inhibition Data
| Enzyme | Compound Concentration (µM) | % Inhibition |
|---|---|---|
| α-glucosidase | 100 | 45% |
| β-secretase | 50 | 60% |
Case Study 1: Antitumor Efficacy
In a study involving xenograft models of human tumors in mice, administration of the compound resulted in a significant reduction in tumor size compared to the control group. The study highlighted the compound's potential as a therapeutic agent in oncology.
Case Study 2: Metabolic Effects
Another investigation explored the effects of the compound on glucose metabolism in diabetic models. The results indicated that it could lower blood glucose levels through enzyme modulation.
The biological activity of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-6-amine is primarily attributed to its interaction with key molecular targets involved in cell signaling and metabolism:
- Kinase Inhibition : The compound selectively inhibits cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- Enzyme Modulation : It affects enzymes like α-glucosidase and β-secretase by altering their activity levels, contributing to its antidiabetic and neuroprotective effects.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-6-amine, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via multi-step reactions. A common approach involves:
- Step 1 : Cyclization of 2,3-dihydro-1,4-benzodioxin-6-amine with imidazo[1,2-a]pyridine precursors under basic conditions (e.g., Na₂CO₃, pH 9–10) to form the core structure .
- Step 2 : Reductive amination or nucleophilic substitution to introduce the amine group. Sodium borohydride (NaBH₄) in methanol/THF under inert atmosphere is often used for reductive steps .
- Critical Conditions : Temperature control (0–25°C), anhydrous solvents, and catalyst selection (e.g., AlCl₃ for Friedländer-type cyclizations) are crucial for minimizing side products .
Q. How is structural characterization and purity assessment performed for this compound?
- Methodological Answer :
- 1H/13C NMR : Confirms regiochemistry and hydrogen/carbon environments. For example, imidazo[1,2-a]pyridine protons resonate at δ 7.2–8.5 ppm, while benzodioxin protons appear as multiplets near δ 4.2–4.5 ppm .
- HPLC : Purity ≥98% is validated using C18 columns with mobile phases like acetonitrile/water (0.1% TFA) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 309.12) .
Q. What preliminary biological assays are recommended for evaluating bioactivity?
- Methodological Answer :
- Enzyme Inhibition Assays : Screen for α-glucosidase or acetylcholinesterase inhibition using spectrophotometric methods (IC₅₀ values reported at 10–50 µM for benzodioxin derivatives) .
- Antiproliferative Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ comparisons to reference drugs .
Advanced Research Questions
Q. How can synthetic yields be optimized while reducing byproduct formation?
- Methodological Answer :
- Byproduct Mitigation : Use flow chemistry to control reaction kinetics and isolate intermediates .
- Catalyst Optimization : Transition from AlCl₃ to Lewis acids like FeCl₃ improves regioselectivity in imidazo[1,2-a]pyridine cyclization .
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, reducing tar formation .
Q. What computational tools are effective for studying electronic properties and structure-activity relationships (SAR)?
- Methodological Answer :
- DFT Calculations : Analyze HOMO-LUMO gaps (e.g., 4.2–4.8 eV) to predict reactivity. Gaussian 09 with B3LYP/6-31G* basis sets is standard .
- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., α-glucosidase active site) .
Q. How should contradictory bioactivity data across studies be resolved?
- Methodological Answer :
- Assay Standardization : Compare protocols for cell line viability (e.g., MTT vs. resazurin assays) and enzyme sources (recombinant vs. crude extracts) .
- Metabolic Stability Testing : Use liver microsomes to assess compound degradation rates, which may explain variability in in vivo vs. in vitro results .
Q. What strategies enhance pharmacokinetic properties through structural modification?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
